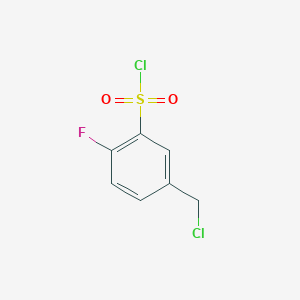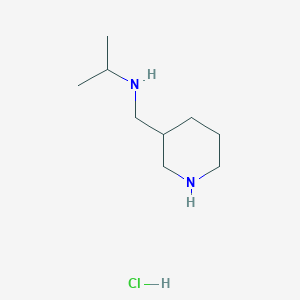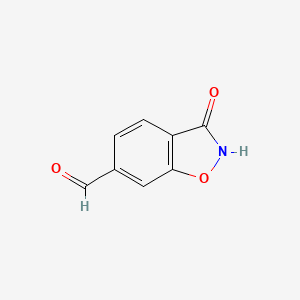
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C8H5NO3, is characterized by a benzoxazole ring substituted with a hydroxyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide (H2O2) and ethanol at 50°C . This method offers high yields and good atom economy.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate.
Major Products Formed
Oxidation: 3-Hydroxy-1,2-benzoxazole-6-carboxylic acid.
Reduction: 3-Hydroxy-1,2-benzoxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes and metabolic pathways essential for cancer cell survival . The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
3-Hydroxybenzaldehyde: Shares the hydroxyl and aldehyde functional groups but lacks the benzoxazole ring.
Uniqueness
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-oxo-1,2-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-9-8(6)11/h1-4H,(H,9,11) |
InChI Key |
NCHUSRCLOCGANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)ONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)

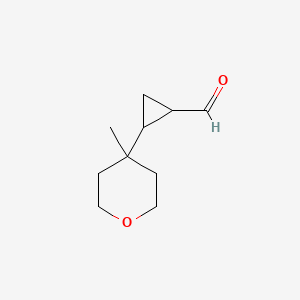


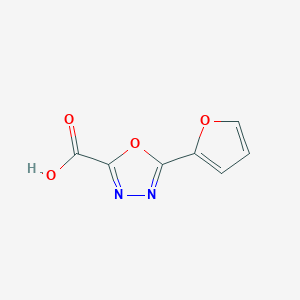
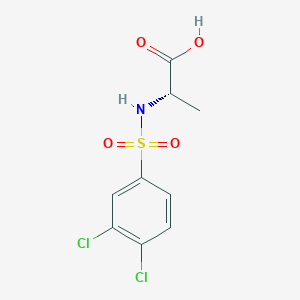


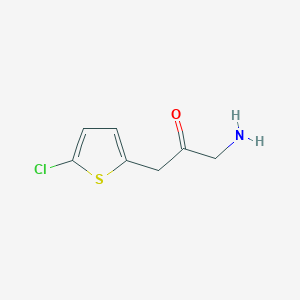
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
